3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline
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Overview
Description
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline is a highly energetic compound known for its potential applications in various fields, including military and industrial sectors. This compound is characterized by its complex structure, which includes multiple nitro groups and an amino group, contributing to its high energy content and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline typically involves the nitration of precursor compounds. One common method involves the reaction of picryl chloride with 3,5-diamino-1,2,4-triazole in a solvent such as dimethylformamide (DMF) under microwave activation . This method allows for efficient nitration and the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the highly energetic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline involves its ability to release a significant amount of energy upon decomposition. The compound’s nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved include interactions with other energetic materials and the generation of high-pressure gases upon decomposition .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in similar applications.
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: Another high-energy material with similar structural features.
Uniqueness
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline is unique due to its specific arrangement of nitro and amino groups, which contribute to its high energy content and stability
Properties
CAS No. |
62811-40-9 |
---|---|
Molecular Formula |
C18H9N9O14 |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
3-[3-(3-amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C18H9N9O14/c19-15-11(24(34)35)4-9(22(30)31)13(17(15)26(38)39)6-1-7(3-8(2-6)21(28)29)14-10(23(32)33)5-12(25(36)37)16(20)18(14)27(40)41/h1-5H,19-20H2 |
InChI Key |
OZUDRTONPSRTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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